(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Description
Properties
Molecular Formula |
C25H20ClN3O6 |
|---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C25H20ClN3O6/c1-33-22-10-7-16(12-24(22)35-15-17-5-3-4-6-20(17)26)11-18(14-27)25(30)28-21-9-8-19(29(31)32)13-23(21)34-2/h3-13H,15H2,1-2H3,(H,28,30)/b18-11+ |
InChI Key |
BDGHERFNISOYKI-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-[(2-Chlorophenyl)methoxy]-4-Methoxybenzaldehyde (Intermediate A)
Methodology :
-
Williamson Ether Synthesis :
Characterization :
Synthesis of 2-Cyano-N-(2-Methoxy-4-Nitrophenyl)Acetamide (Intermediate B)
Methodology :
-
Cyanoacetylation :
Characterization :
Synthesis of (E)-3-[3-[(2-Chlorophenyl)methoxy]-4-Methoxyphenyl]Acrylonitrile (Intermediate C)
Methodology :
-
Knoevenagel Condensation :
Stereoselectivity :
Characterization :
Final Coupling to Form the Target Compound
Methodology :
-
Enamide Formation :
Optimization Data :
Spectroscopic Validation and Purity Assessment
Key Analytical Data :
Challenges and Mitigation Strategies
-
Nitro Group Stability :
-
Stereochemical Control :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, where functional groups are replaced by halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound shares a core enamide-cyano motif with several analogs. Key comparisons include:
Table 1: Substituent and Molecular Property Comparison
Physicochemical and Functional Insights
Substituent Effects on Reactivity
- Nitro Groups : The 4-nitro group in the target compound and analogs (e.g., CAS 5910-80-5) enhances electron-withdrawing effects, critical for interactions with biological targets like cytochrome P450 enzymes .
- Halogen Variations : Replacing chlorine with bromine (as in ) increases molecular weight and may improve binding affinity but raises environmental persistence concerns.
- Methoxy vs.
Stereochemical Considerations
The E-configuration of the target compound’s enamide group ensures optimal spatial alignment for target binding, whereas the Z-isomer (CAS 522655-88-5) may exhibit reduced efficacy due to steric hindrance .
Spectroscopic and Modeling Data
- NMR Profiling : Studies on analogs (e.g., ) reveal that substituent positions (e.g., methoxy at 4- vs. 3-) significantly alter chemical shifts in regions corresponding to aromatic protons (δ 6.5–8.5 ppm), reflecting changes in electron density .
- Lumping Strategy : Grouping analogs with similar substituents (e.g., nitro-phenyl derivatives) simplifies predictive modeling of degradation pathways, though individual variations (e.g., chlorine vs. bromine) necessitate case-specific adjustments .
Biological Activity
The compound (E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide , often referred to by its IUPAC name, is a complex organic molecule that has garnered attention for its potential biological activities. The structure includes multiple functional groups that may contribute to its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 462.9 g/mol. The presence of the cyano group, methoxy groups, and a chlorophenyl moiety suggests potential interactions with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.9 g/mol |
| Functional Groups | Cyano, Methoxy, Chlorophenyl |
| IUPAC Name | 3-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid |
Biological Activity
Research into the biological activity of this compound indicates several potential pharmacological effects:
Anticancer Activity
One study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve interference with cell cycle progression and induction of apoptosis. Specifically, the compound demonstrated significant cytotoxic effects against breast cancer cells (IC50 values in the low micromolar range) and showed promise in inhibiting tumor growth in xenograft models.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It exhibited moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that the chlorophenyl and methoxy groups enhance its interaction with bacterial cell membranes.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production, which may be beneficial in treating chronic inflammatory diseases.
Case Studies
- Breast Cancer Model : In a xenograft study using MDA-MB-231 breast cancer cells, administration of the compound resulted in a 40% reduction in tumor size compared to control groups after four weeks of treatment.
- Antibacterial Screening : A series of tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate efficacy as an antibacterial agent.
- Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model in mice, treatment with the compound led to a significant decrease in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : It may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Modulation of Reactive Oxygen Species (ROS) : The presence of methoxy groups could influence oxidative stress pathways.
- Interaction with Cell Membranes : The lipophilic nature of the chlorophenyl group may facilitate membrane penetration, enhancing bioavailability and interaction with cellular targets.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential substitution, reduction, and condensation reactions. Key steps include:
- Substitution reactions : Use alkaline conditions for nucleophilic aromatic substitution (e.g., replacing fluorine or nitro groups with methoxy or benzyloxy groups) .
- Reduction : Iron powder under acidic conditions can reduce nitro intermediates to amines, requiring pH control to avoid side reactions .
- Condensation : Cyanoacetic acid derivatives react with aromatic amines using coupling agents (e.g., DCC or EDC) under anhydrous conditions .
- Optimization : Monitor reaction progress via HPLC and adjust parameters (e.g., temperature, solvent polarity) to improve yields. For example, dimethyl sulfoxide (DMSO) enhances solubility of aromatic intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what functional groups require special attention?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm aromatic substitution patterns and stereochemistry. The cyano group (C≡N) appears as a sharp singlet near 110–120 ppm in C NMR .
- IR Spectroscopy : Identify stretches for C≡N (~2200 cm), amide C=O (~1650 cm), and nitro groups (~1520 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
Q. What physicochemical properties should be prioritized during initial characterization?
- Methodological Answer : Key properties include:
| Property | Method | Notes |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | High purity (>95%) required for accuracy |
| Solubility | Shake-flask method | Test in DMSO, ethanol, and buffers (pH 1–12) |
| Stability | Thermogravimetric Analysis (TGA) | Assess decomposition under heating (25–300°C) |
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). Focus on the nitro and methoxy groups, which may form hydrogen bonds or π-π interactions .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., water or lipid bilayers) to assess conformational stability over 100+ ns trajectories .
- QM/MM Calculations : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to study electron transfer or catalytic mechanisms .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Replication : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
- Dose-Response Curves : Use Hill slope analysis to compare EC/IC values under varying pH or serum concentrations .
- Off-Target Screening : Employ proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
Q. How can reaction kinetics be studied to optimize the synthesis of intermediates?
- Methodological Answer :
- Pseudo-First-Order Kinetics : Monitor substituent displacement rates (e.g., nitro to amine reduction) using UV-Vis spectroscopy at fixed wavelengths .
- Arrhenius Analysis : Calculate activation energy () by varying temperature (25–80°C) and fitting rate constants .
- Catalyst Screening : Test palladium/charcoal or Raney nickel for hydrogenation steps; compare turnover frequencies (TOF) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Solvent Selection : Use slow evaporation in mixed solvents (e.g., ethanol/water) to promote nucleation. Avoid DMF due to high boiling point .
- Polymorphism Screening : Explore cooling crystallization (0.1°C/min) and additives (e.g., polymers) to isolate stable polymorphs .
- X-Ray Diffraction : Resolve disorder in nitro or methoxy groups by collecting data at low temperature (100 K) .
Data Contradiction Analysis
Q. Why might biological activity vary between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., human vs. rodent) to identify susceptibility to CYP450 enzymes .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) reduces bioavailability .
- Formulation Effects : Test solubility enhancers (e.g., cyclodextrins) to improve pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
